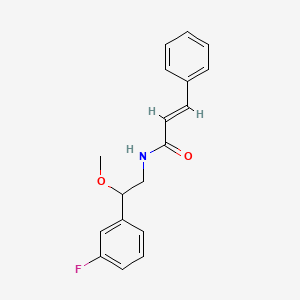
N-(2-(3-fluorophenyl)-2-methoxyethyl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-fluorophenyl)-2-methoxyethyl)cinnamamide is a chemical compound that belongs to the class of cinnamamide derivatives. It is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Anticonvulsant Activity
- Synthesis and Anticonvulsant Activity : Novel N-(2-hydroxyethyl) cinnamamide derivatives have been synthesized and evaluated for their anticonvulsant activities. These compounds showed significant anticonvulsant activity, indicating their potential for treating epilepsy (Guan et al., 2009).
Antidepressant-like Action
- Antidepressant-like Effects : A series of N-(2-hydroxyethyl) cinnamamide derivatives exhibited antidepressant-like actions in mice models. Some of these compounds significantly reduced immobility time in standard tests, suggesting their potential as antidepressants (Deng et al., 2011).
Crystallographic Studies for Anticonvulsant Properties
- Crystallographic Analysis : Crystallographic studies of N-substituted cinnamamide derivatives revealed insights into their anticonvulsant properties. This research aids in understanding the structural requirements for anticonvulsant activity in these compounds (Żesławska et al., 2017).
Sleep-inducing Properties
- Sleep-inducing Effects : N-alkyl-3-(trifluoromethyl)cinnamamides were tested for their potential as sleep inducers. The most active compound in this series was found to be as effective as methaqualone, a known sedative (Houlihan et al., 1985).
Muscle Relaxant, Antiinflammatory, and Analgesic Activity
- Muscle Relaxant and Analgesic Effects : Cinnamamide derivatives have been designed and synthesized with muscle relaxant, antiinflammatory, and analgesic activities. One such compound has entered phase I clinical trials (Musso et al., 2003).
Enantioselective Synthesis
- Enantioselective Synthesis : Enantioselective Michael additions of Grignard reagents to cinnamamides were studied, demonstrating the synthesis of cinnamamide derivatives with high enantiomeric purity. This method is significant for producing optically active pharmaceutical compounds (Touet et al., 1993).
Photo-Responsive Properties
- Photo-Responsive Monomers : N,N-Bis(2-hydroxyethyl) cinnamamide, a photo-responsive monomer, was synthesized for potential use in novel photo-responsive polymers. This highlights its application in materials science (Jin et al., 2011).
Serotonin Antagonism
- Serotonin Antagonism : Cinnamamides with aminoalkyl groups were found to act as antagonists of serotonin, indicating their potential in treating conditions related to serotonin imbalance (Dombro & Woolley, 1964).
Antitubercular Activity
- Antitubercular Evaluation : N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives were synthesized and evaluated for their antitubercular activity. One compound showed promising activity against Mycobacterium tuberculosis (Patel & Telvekar, 2014).
Propriétés
IUPAC Name |
(E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-22-17(15-8-5-9-16(19)12-15)13-20-18(21)11-10-14-6-3-2-4-7-14/h2-12,17H,13H2,1H3,(H,20,21)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOKAKJRNZGIJU-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC1=CC=CC=C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C/C1=CC=CC=C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-fluorophenyl)-2-methoxyethyl)cinnamamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-ethyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2451847.png)
![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2451848.png)
![(Z)-methyl 2-(6-methoxy-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2451853.png)
![Ethyl 2-{2-[2-(3,4-dimethylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2451854.png)
![1-(1,2-Dimethylindol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2451856.png)
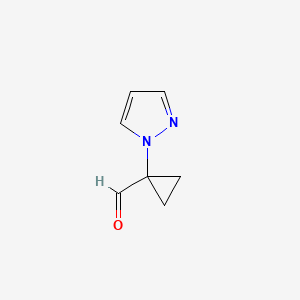
![1-(3-Acetylphenyl)-3-[(4-methyl-3-nitrobenzoyl)amino]thiourea](/img/no-structure.png)
![3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2451861.png)
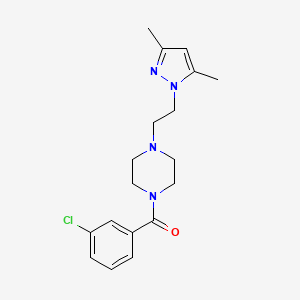
![2-chloro-N-[(2E)-1-(chloroacetyl)pyridin-2(1H)-ylidene]acetamide](/img/structure/B2451865.png)
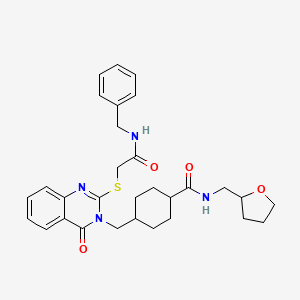
![2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2451867.png)
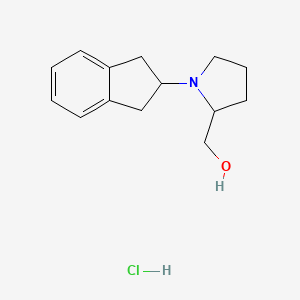
![Benzyl 3-[(2-chloropropanoylamino)methyl]benzoate](/img/structure/B2451869.png)